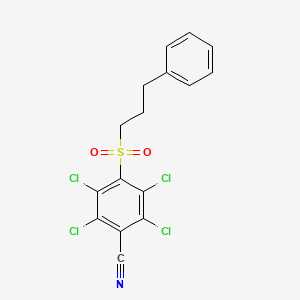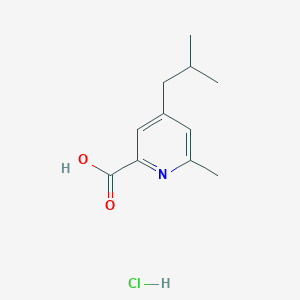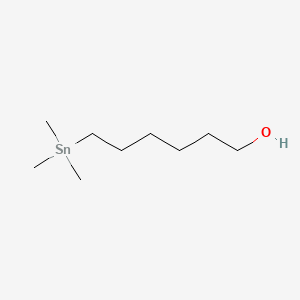
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a phenylpropyl chain and a tetrachlorobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile typically involves multiple steps, starting with the preparation of the tetrachlorobenzonitrile core. This can be achieved through chlorination reactions using reagents such as chlorine gas or sulfuryl chloride. The phenylpropylsulfonyl group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzene: Lacks the nitrile group, which may affect its reactivity and biological activity.
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzamide:
Uniqueness
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
56916-63-3 |
|---|---|
Molecular Formula |
C16H11Cl4NO2S |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(3-phenylpropylsulfonyl)benzonitrile |
InChI |
InChI=1S/C16H11Cl4NO2S/c17-12-11(9-21)13(18)15(20)16(14(12)19)24(22,23)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
BGFXYRWKTITODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)

![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)



